Cas no 2607-06-9 (Difluocortolone)

Difluocortolone Chemical and Physical Properties
Names and Identifiers
-
- Diflucortolone
- 6a,9-Difluoro-11b,21-dihydroxy-16a-methylpregna-1,4-diene-3,20-dione
- diflucortolon
- Diflucortolona
- Diflucortolona [INN-Spanish]
- Diflucortolone (USAN)
- Diflucortolone [USAN:INN:BAN]
- Diflucortolonum
- Diflucortolonum [INN-Latin]
- EINECS 220-022-6
- DTXSID50180705
- 6alpha,9-Difluoro-11beta,21-dihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione
- 6a,9a-Difluoro-16a-methyl-1-dehydrocorticosterone
- SCHEMBL3794
- DIFLUCORTOLONE [MI]
- (6S, 8S, 9R, 10S, 11S, 13S, 14S, 16R, 17S)-6, 9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10, 13, 16-trimethyl-7, 8, 11, 12, 14, 15, 16, 17-octahydro-6H-cyclopenta[a]phenanthren-3-one
- (1S,2R,3aS,3bS,5S,9aS,9bR,10S,11aS)-5,9b-difluoro-10-hydroxy-1-(2-hydroxyacetyl)-2,9a,11a-trimethyl-1H,2H,3H,3aH,3bH,4H,5H,7H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-one
- Q5275453
- Difluocortolone
- PREGNA-1,4-DIENE-3,20-DIONE, 6,9-DIFLUORO-11,21-DIHYDROXY-16-METHYL-, (6.ALPHA.,11.BETA.,16.ALPHA.)-
- DIFLUCORTOLONE [MART.]
- W-107205
- CHEBI:135624
- DIFLUCORTOLONE [WHO-DD]
- OGPWIDANBSLJPC-RFPWEZLHSA-N
- Pregna-1,4-diene-3,20-dione, 6,9-difluoro-11,21-dihydroxy-16-methyl-, (6alpha,11beta,16alpha)-
- DIFLUCORTOLONE [INN]
- UNII-K253365DXI
- (6S,8S,9R,10S,11S,13S,14S,16R,17S)-6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one
- DIFLUCORTOLONE [USAN]
- 2607-06-9
- CHEMBL509924
- EN300-19767698
- K253365DXI
- D03812
- DB09095
- DTXCID50103196
- DIFLUCORTOLONE (MART.)
- (1S,2R,3aS,3bS,5S,9aS,9bR,10S,11aS)-5,9b-difluoro-10-hydroxy-1-(2-hydroxyacetyl)-2,9a,11a-trimethyl-1H,2H,3H,3aH,3bH,4H,5H,7H,9aH,9bH,10H,11H,11aH-cyclopenta(a)phenanthren-7-one
- D07XC04
- Diflucortolonum (INN-Latin)
- D07AC06
- Nerisone fte
- Diflucortolona (INN-Spanish)
- 6.ALPHA.,9-DIFLUORO-11.BETA.,21-DIHYDROXY-16.ALPHA.-METHYLPREGNA-1,4-DIENE-3,20-DIONE
-
- MDL: MFCD00867459
- Inchi: InChI=1S/C22H28F2O4/c1-11-6-13-14-8-16(23)15-7-12(26)4-5-21(15,3)22(14,24)18(28)9-20(13,2)19(11)17(27)10-25/h4-5,7,11,13-14,16,18-19,25,28H,6,8-10H2,1-3H3/t11-,13+,14+,16+,18+,19-,20+,21+,22+/m1/s1
- InChI Key: OGPWIDANBSLJPC-RFPWEZLHSA-N
- SMILES: OCC([C@H]1[C@H](C)C[C@H]2[C@@H]3C[C@H](F)C4=CC(C=C[C@]4(C)[C@@]3(F)[C@H](C[C@]12C)O)=O)=O
Computed Properties
- Exact Mass: 394.19600
- Monoisotopic Mass: 394.196
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 28
- Rotatable Bond Count: 2
- Complexity: 791
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 9
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 74.6A^2
- XLogP3: 2.3
Experimental Properties
- Color/Form: A white to pink crystal
- Density: 1.29
- Melting Point: 240-244°; mp 248-249°
- Boiling Point: 534 °C at 760 mmHg
- Flash Point: 276.8 °C
- Refractive Index: 1.562
- PSA: 74.60000
- LogP: 2.72880
- Specific Rotation: D22 +111° (methanol) (Kieslich, 1976)
Difluocortolone Security Information
Difluocortolone Customs Data
- HS CODE:2937229000
- Customs Data:
China Customs Code:
2937229000
Difluocortolone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | D447019-50mg |
Difluocortolone |
2607-06-9 | 50mg |
$ 146.00 | 2023-09-07 | ||
TRC | D447019-250mg |
Difluocortolone |
2607-06-9 | 250mg |
$ 574.00 | 2023-09-07 | ||
TRC | D447019-500mg |
Difluocortolone |
2607-06-9 | 500mg |
$ 1110.00 | 2023-09-07 | ||
Enamine | EN300-19767698-0.05g |
2607-06-9 | 0.05g |
$2755.0 | 2023-09-16 |
Difluocortolone Related Literature
-
Monir Amin,Peter W. Schneider Analyst 1978 103 728
-
Stefano Protti,Davide Ravelli,Maurizio Fagnoni Photochem. Photobiol. Sci. 2019 18 2094
-
Lijun Liu,Wenbin Zhao,Qingming Ma,Yang Gao,Weijiang Wang,Xuan Zhang,Yunxia Dong,Tingting Zhang,Yan Liang,Shangcong Han,Jie Cao,Xinyu Wang,Wentao Sun,Haifeng Ma,Yong Sun Nanoscale Adv. 2023 5 1527
-
Hélène Labie,Muriel Blanzat Biomater. Sci. 2023 11 4073
Additional information on Difluocortolone
Difluocortolone: A Comprehensive Overview
Difluocortolone, also known by its CAS number 2607-06-9, is a compound that has garnered significant attention in the scientific community due to its unique properties and potential applications. This compound, which belongs to the class of corticosteroids, has been extensively studied for its role in various biological processes. Recent advancements in research have shed light on its mechanisms of action, therapeutic potentials, and safety profiles, making it a subject of interest for both academia and industry.
The chemical structure of Difluocortolone is characterized by a steroidal nucleus with specific functional groups that contribute to its biological activity. These groups include hydroxyl and fluorine substituents, which play a crucial role in its interactions with cellular receptors. The fluorine atoms, in particular, are known to enhance the compound's stability and bioavailability, making it a promising candidate for drug development.
Recent studies have explored the pharmacokinetics of Difluocortolone, revealing insights into its absorption, distribution, metabolism, and excretion. These findings are essential for understanding how the compound behaves within the body and how it can be optimized for therapeutic use. For instance, research has shown that Difluocortolone exhibits a prolonged half-life compared to other corticosteroids, which could be advantageous for chronic conditions requiring sustained treatment.
The pharmacological effects of Difluocortolone are primarily mediated through its interaction with glucocorticoid receptors. These receptors are widely distributed throughout the body and play a pivotal role in regulating immune responses, inflammation, and metabolic processes. By binding to these receptors, Difluocortolone can modulate immune cell activity and reduce inflammatory cytokine production, making it a potential candidate for treating autoimmune diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its immunomodulatory effects, Difluocortolone has also been investigated for its anti-inflammatory properties. Experimental models have demonstrated that the compound can significantly reduce inflammation in various tissues, including the joints and gastrointestinal tract. These findings suggest that Difluocortolone could serve as an alternative to traditional corticosteroids, which are often associated with adverse side effects such as adrenal suppression and bone density loss.
One area of emerging interest is the potential use of Difluocortolone in oncology. Preclinical studies have shown that the compound may inhibit tumor growth by inducing apoptosis in cancer cells while sparing healthy cells from damage. This selective cytotoxicity could make Difluocortolone a valuable addition to cancer chemotherapy regimens, particularly for patients who are unresponsive to conventional treatments.
The safety profile of Difluocortolone is another critical aspect that has been extensively evaluated. While the compound exhibits potent therapeutic effects, researchers have also identified potential side effects such as hyperglycemia and hypertension. However, ongoing studies aim to address these issues through structural modifications and dosage optimization.
In conclusion, Difluocortolone (CAS No. 2607-06-9) represents a promising compound with diverse applications in medicine. Its unique chemical structure, coupled with its favorable pharmacokinetic properties, positions it as a potential breakthrough in treating various diseases. As research continues to uncover new insights into its mechanisms and therapeutic potentials, the future of this compound looks increasingly bright.
2607-06-9 (Difluocortolone) Related Products
- 2557-49-5(diflorasone)
- 807-38-5(Fluocinolone)
- 806-29-1(6a,9a-Difluoroprednisolone)
- 382-67-2(Desoximetasone)
- 2135-17-3(Flumethasone)
- 2172167-27-8(3-(3,5-dimethyl-1H-pyrazol-1-yl)methylaniline dihydrochloride)
- 1805509-34-5(6-(Bromomethyl)-4-(difluoromethyl)-2-fluoro-3-iodopyridine)
- 1797661-96-1(3-4-chloro-3-(trifluoromethyl)phenyl-1-{4-methyl-6-(morpholin-4-yl)pyrimidin-2-ylmethyl}urea)
- 1261803-87-5(4'-(Trifluoromethoxy)-2-(trifluoromethyl)biphenyl-4-acetonitrile)
- 1350523-44-2(tert-butyl N-2-(3-nitrophenyl)-1-oxopropan-2-ylcarbamate)




